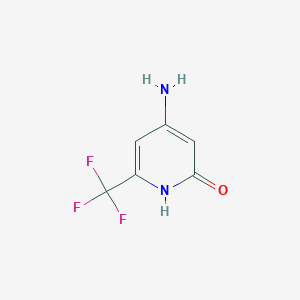
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2O It is a pyridine derivative characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Another approach involves the nucleophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine with ammonia to introduce the amino group, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as a RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in RAF-driven cancers.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Amino-2-(trifluoromethyl)pyridine: Lacks the hydroxyl group at the 2-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an amino group.
Uniqueness
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
4-amino-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H3,10,11,12) |
InChI Key |
SKRNLAWDOJHGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















